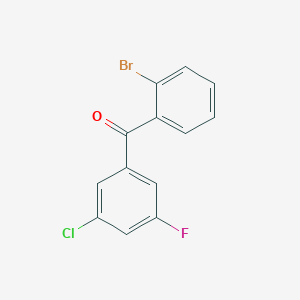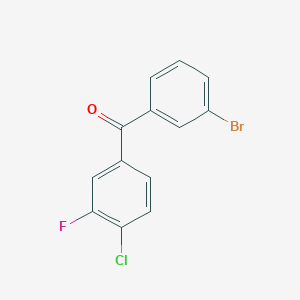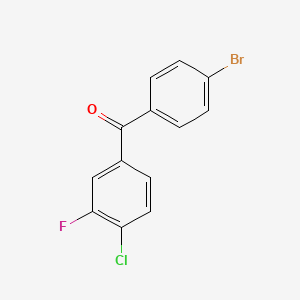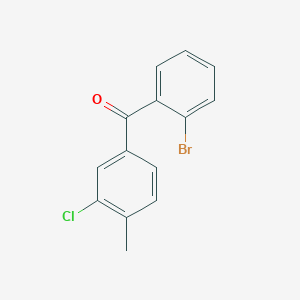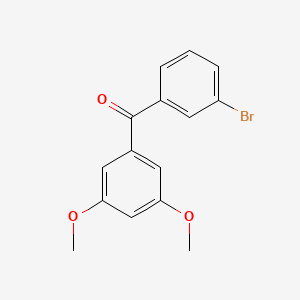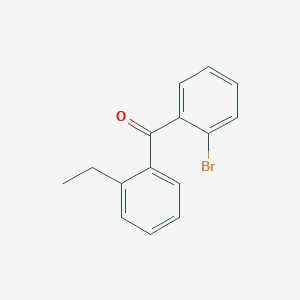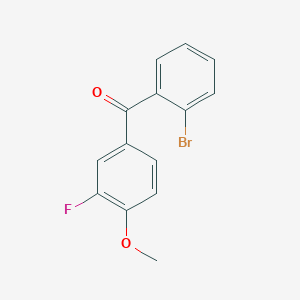
5-Brom-1H-Pyrrol-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrrole-2-carboxylic acid is a brominated pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antidiabetic properties. Pyrrole derivatives are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The bromine atom at the 5-position and the carboxylic acid group at the 2-position make this compound a valuable intermediate for further chemical modifications and pharmaceutical applications .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct from the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Another method involves the Fischer indole cyclization to create a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, which can be further substituted at the 2 and 3 positions . Additionally, pyrrole derivatives can be synthesized by electrophilic substitution reactions, as demonstrated in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and diverse due to the presence of various substituents. For instance, the crystal structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester reveals a planar heterocyclic pyrrole core with a rotated phenyl ring, and the crystal packing is characterized by bifurcated N-H…O hydrogen bonds . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been elucidated using spectroscopic methods and X-ray diffraction, showing intramolecular C-H…N hydrogen bonds and π…π stacking interactions .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine in the presence of a palladium catalyst leads to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones . Another reaction involves the one-pot assembly of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters from propargyl amines, isothiocyanates, and alkyl 2-bromoacetates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1H-pyrrole-2-carboxylic acid and its derivatives are influenced by the substituents attached to the pyrrole ring. These properties are crucial for their biological activity and pharmacological potential. For instance, extensive QSAR studies have shown that the analgesic and anti-inflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents . Additionally, the use of Bronsted acidic ionic liquids as catalysts in the synthesis of pyrrole derivatives highlights the importance of environmentally friendly and efficient synthetic methods .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
5-Brom-1H-Pyrrol-2-carbonsäure ist ein wertvoller Baustein in der medizinischen Chemie. Sie wird zur Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt. Zum Beispiel sind Pyrrolderivate für ihre Rolle bei der Herstellung von Antibiotika, entzündungshemmenden Medikamenten und Antitumormitteln bekannt . Das Bromatom in der Verbindung kann für die weitere Funktionalisierung verwendet werden, was zu einer großen Auswahl an biologisch aktiven Molekülen führt.
Landwirtschaft
In der Landwirtschaft kann diese Verbindung für die Entwicklung neuartiger Fungizide erforscht werden. Pyrrolstrukturen sind in vielen Naturstoffen verbreitet, darunter solche mit antifungiziden Eigenschaften . Die Erforschung von pyrrolbasierten Fungiziden könnte zu effektiveren Behandlungen von Pflanzenkrankheiten führen.
Industrielle Anwendungen
Industriell kann this compound als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden. Ihre Reaktivität mit verschiedenen organischen und anorganischen Verbindungen macht sie zu einem vielseitigen Vorläufer in chemischen Herstellungsprozessen .
Umweltwissenschaften
Die Derivate dieser Verbindung könnten in der Umweltwissenschaft von Bedeutung sein, insbesondere im Studium mariner Naturstoffe. Verbindungen wie this compound wurden aus marinen Quellen isoliert und könnten Anwendungen im Verständnis der marinen Ökologie und Biochemie haben .
Materialwissenschaften
In der Materialwissenschaft kann der Pyrrolring von this compound zur Herstellung von Polymeren mit spezifischen Eigenschaften verwendet werden. Bromierte Verbindungen werden häufig in Flammschutzmitteln verwendet, und die Einarbeitung dieses Moleküls in polymere Materialien könnte ihre Sicherheitsmerkmale verbessern .
Biochemische Forschung
Biochemisch kann die Verbindung verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen, insbesondere bei Enzymen, die auf Pyrrolringe abzielen. Dies kann Einblicke in Enzymmechanismen liefern und bei der Entwicklung von Enzyminhibitoren helfen .
Analytische Chemie
This compound kann aufgrund ihrer wohldefinierten Struktur und Eigenschaften als Standard oder Reagenz in der analytischen Chemie dienen. Sie kann in der quantitativen Analyse und Kalibrierung von analytischen Instrumenten verwendet werden .
Synthese von heterocyclischen Verbindungen
Schließlich ist diese Verbindung in der synthetischen Chemie ein Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen. Heterocyclen sind in vielen Medikamenten und Materialien von entscheidender Bedeutung, und this compound bietet einen Weg zu diesen wichtigen Strukturen .
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIXQQWGBUFUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633887 |
Source


|
| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28383-57-5 |
Source


|
| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

